molecular formula C23H19ClN6O2S B2977699 N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207043-05-7

N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No. B2977699
CAS RN: 1207043-05-7
M. Wt: 478.96
InChI Key: NBBSTTIMFYMGLH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19ClN6O2S and its molecular weight is 478.96. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research on heterocyclic compounds similar to the query compound has led to the development of novel substances with potential applications in various fields. For instance, the synthesis of new heterocycles incorporating a thiadiazole moiety has been explored for potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This demonstrates the potential of such compounds in agricultural pest management.

Antimicrobial and Antifungal Activities

Compounds with structures similar to the query compound have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, thiazole derivatives incorporating a pyrazole moiety have shown significant activity against various bacterial and fungal strains (Saravanan et al., 2010). This suggests potential applications in the development of new antimicrobial agents.

Synthesis of Pyrazole and Triazole Derivatives

The synthesis of pyrazole and 1,2,4-triazole derivatives has been a focus of research due to their pharmacological potential. Studies have explored the synthesis of such compounds and investigated their properties, potentially leading to applications in medicine and pharmacy (Fedotov et al., 2022). The structural combination of heterocycles in a single molecule can increase the likelihood of interaction with biological targets.

Anticancer and Anti-inflammatory Activities

Research on analogs of similar compounds has also explored their anticancer and anti-inflammatory activities. For example, novel antipyrine-based heterocycles have been synthesized and some were found to possess anticancer and antimicrobial activities (Riyadh et al., 2013). This highlights the potential of such compounds in therapeutic applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product.", "Starting Materials": [ "5-chloro-2-methylphenol", "2-bromoacetyl chloride", "sodium hydride", "4-methoxyphenylhydrazine", "9H-pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "thiophenol", "N,N-dimethylformamide", "acetic acid", "triethylamine", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 5-chloro-2-methylphenyl 2-bromoacetate", "5-chloro-2-methylphenol is reacted with 2-bromoacetyl chloride in the presence of triethylamine and N,N-dimethylformamide to form 5-chloro-2-methylphenyl 2-bromoacetate.", "Step 2: Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "4-methoxyphenylhydrazine is reacted with 9H-pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine in the presence of acetic acid and water to form 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 3: Synthesis of N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide", "5-chloro-2-methylphenyl 2-bromoacetate is reacted with sodium hydride in the presence of ethyl acetate to form 5-chloro-2-methylphenyl 2-acetate.", "5-chloro-2-methylphenyl 2-acetate is then reacted with thiophenol in the presence of N,N-dimethylformamide to form N-(5-chloro-2-methylphenyl)-2-thioacetamide.", "N-(5-chloro-2-methylphenyl)-2-thioacetamide is then reacted with 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine in the presence of triethylamine and N,N-dimethylformamide to form N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] }

CAS RN

1207043-05-7

Product Name

N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Molecular Formula

C23H19ClN6O2S

Molecular Weight

478.96

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19ClN6O2S/c1-14-3-6-16(24)11-18(14)25-21(31)13-33-23-27-26-22-20-12-19(28-30(20)10-9-29(22)23)15-4-7-17(32-2)8-5-15/h3-12H,13H2,1-2H3,(H,25,31)

InChI Key

NBBSTTIMFYMGLH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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